

Triflusulfuron-methyl: A Technical Guide to its Discovery, Development, and Mode of Action

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Compound of Interest

Compound Name: *Triflusulfuron*

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An in-depth examination of the sulfonylurea herbicide, **Triflusulfuron**-methyl, from its initial discovery and synthesis to its molecular mechanism of action and metabolic fate.

Introduction

Triflusulfuron-methyl, formerly known as DPX-66037, is a selective post-emergence sulfonylurea herbicide developed by DuPont in the early 1990s.^[1] It was first introduced in 1992 and received its first registration in the United States in 1996.^[1] This compound is primarily utilized for the control of a wide spectrum of annual and perennial broadleaf weeds and grasses in sugar beet (*Beta vulgaris*) cultivation.^{[2][3]} Its efficacy at low application rates and its unique selectivity in a crop often sensitive to other sulfonylureas have made it a significant tool in sugar beet production.^{[2][3]}

This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and metabolic pathways of **Triflusulfuron**-methyl, intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Discovery and Developmental History

The development of **Triflusulfuron**-methyl emerged from DuPont's broader research into sulfonylurea chemistry, which began in 1975 and led to the commercialization of the first sulfonylurea herbicides in 1982. This class of herbicides was revolutionary due to its high potency at very low application rates, excellent crop selectivity, and low mammalian toxicity.

The specific development of **Triflusulfuron**-methyl was driven by the need for a selective post-emergence herbicide for sugar beets, a crop that is notably sensitive to many other herbicides, including other sulfonylureas.^[2] The research and development process for a new herbicide like **Triflusulfuron**-methyl typically follows a structured workflow from initial discovery to commercialization.

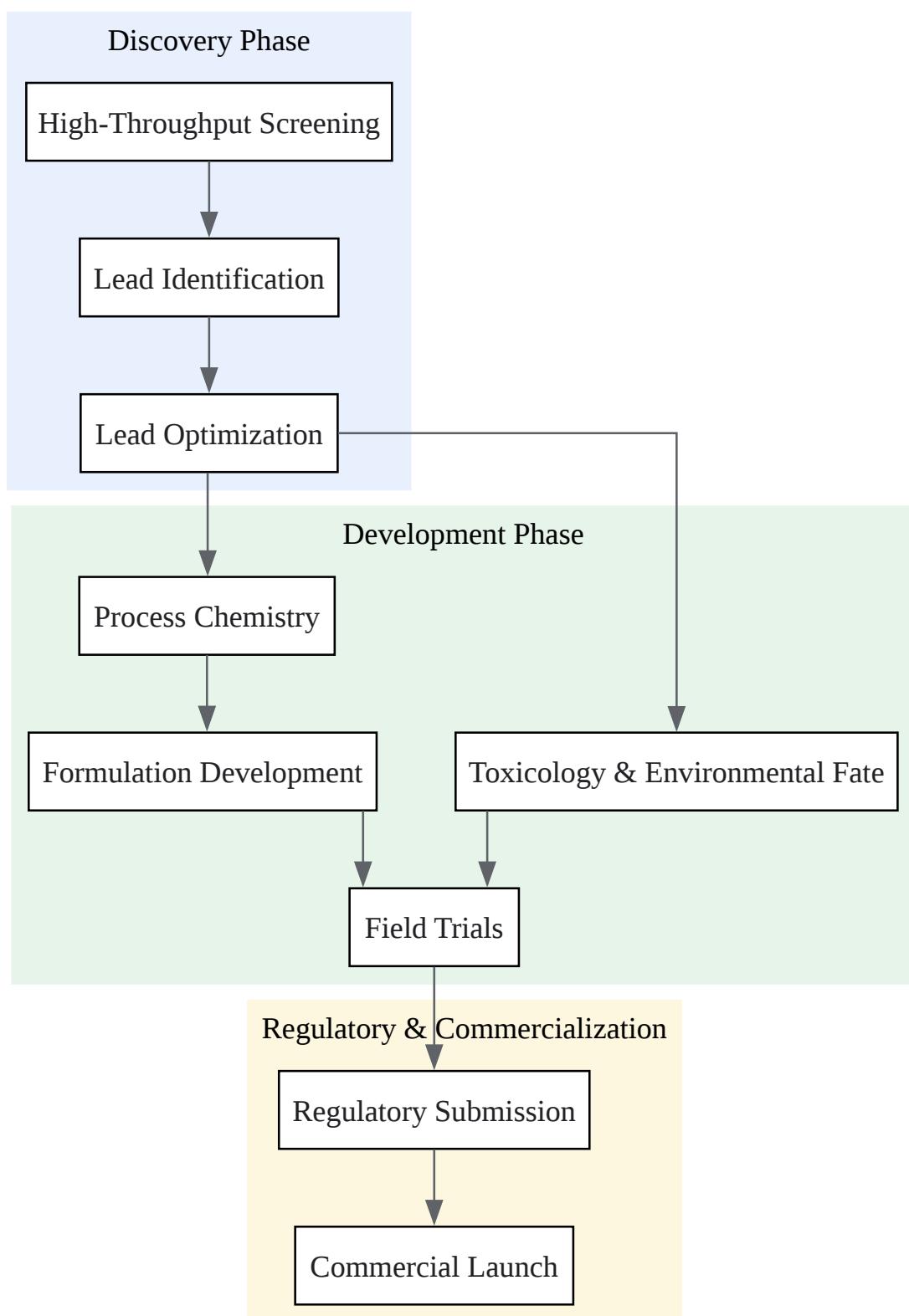
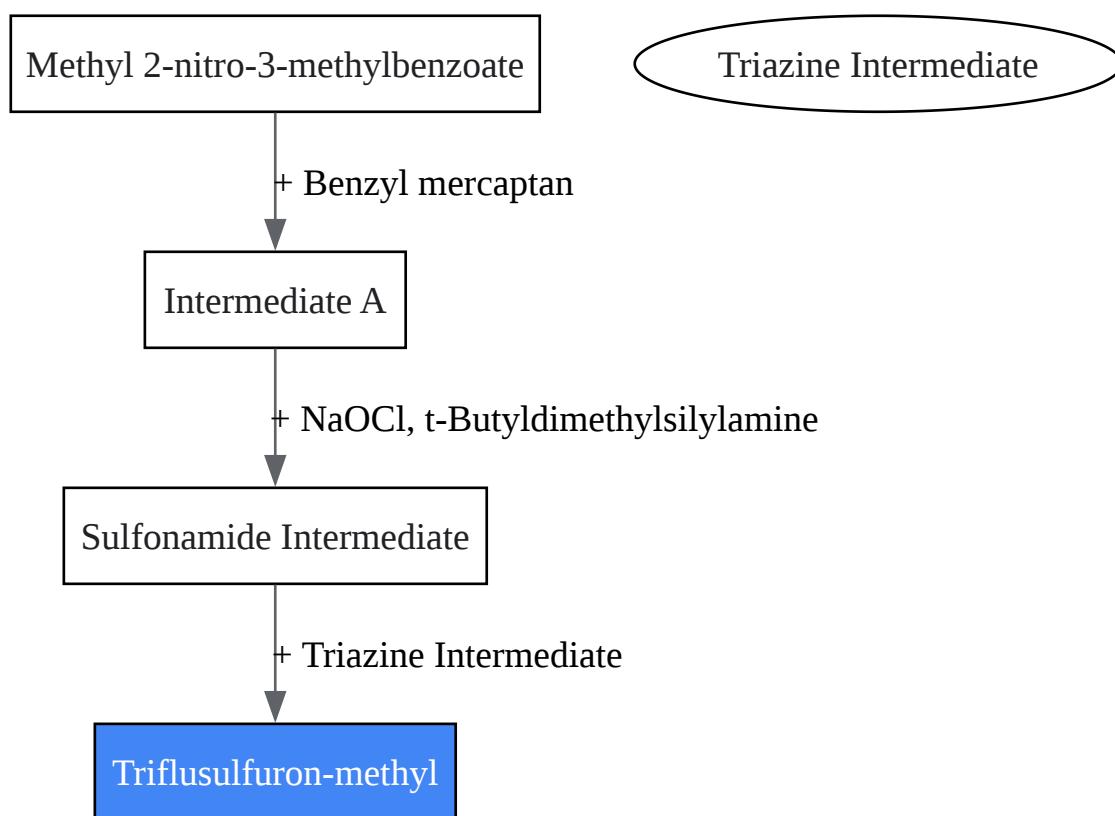
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Figure 1: Generalized workflow for herbicide discovery and development.

Chemical Synthesis

The industrial synthesis of **Triflusulfuron**-methyl is a multi-step process that requires precise control of reaction conditions. The general scheme involves the preparation of a triazine ring system, which is then coupled with a sulfonamide moiety to form the characteristic sulfonylurea bridge.[1]

A plausible synthetic pathway for **Triflusulfuron**-methyl is as follows:



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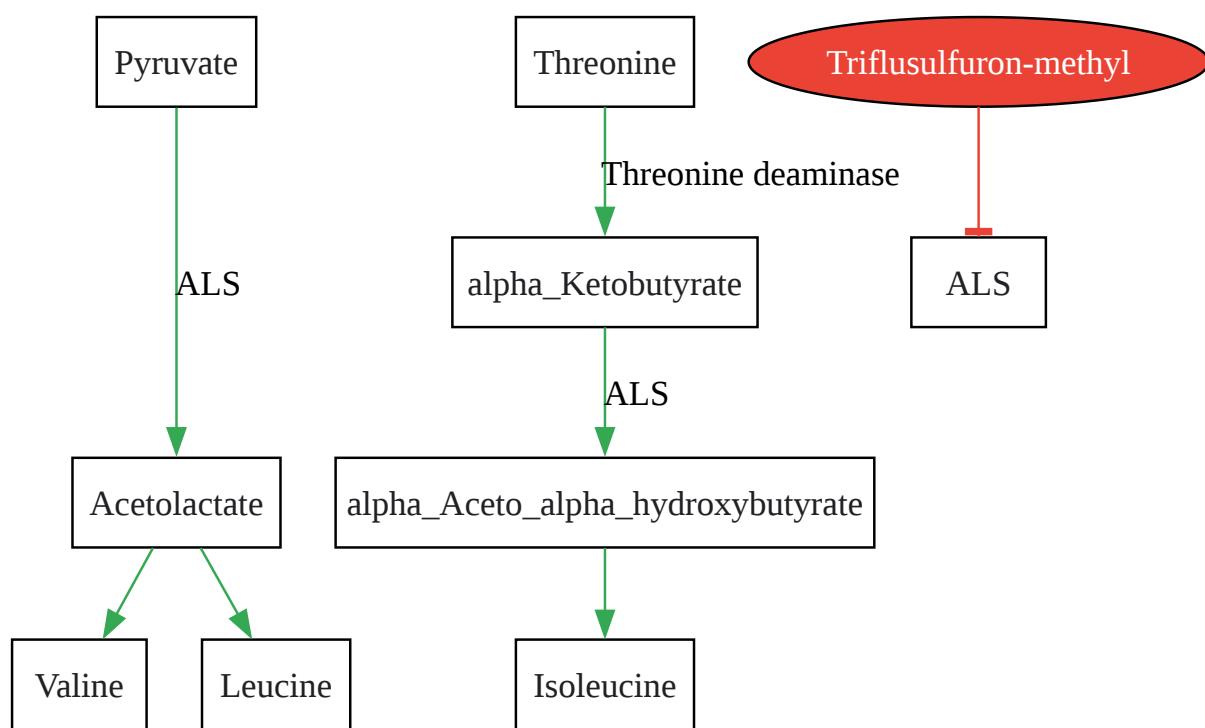
Figure 2: Simplified synthesis pathway of **Triflusulfuron**-methyl.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of **Triflusulfuron**-methyl, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-

chain amino acids: valine, leucine, and isoleucine.^{[5][6]} This pathway is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of ALS-inhibiting herbicides.^[7]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.^[8] The subsequent depletion of these essential amino acids disrupts protein synthesis, and the accumulation of toxic precursors contributes to the overall phytotoxic effects, ultimately leading to plant death.^[9]



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Figure 3: Branched-chain amino acid biosynthesis pathway and the site of inhibition by **Triflusulfuron-methyl**.

Quantitative Data

In Vitro ALS Inhibition

The efficacy of **Triflusulfuron-methyl** is rooted in its potent inhibition of ALS. The concentration required for 50% inhibition (IC₅₀) varies among plant species.

Species	IC50 (nM)	Reference
Sugar Beet (<i>Beta vulgaris</i>)	>1000	[10]
Kochia (<i>Kochia scoparia</i>)	18 - 36	[11]
Redroot Pigweed (<i>Amaranthus retroflexus</i>)	Data not available	
Common Lambsquarters (<i>Chenopodium album</i>)	Data not available	

Note: Specific IC50 values for **Triflusulfuron**-methyl are not readily available in the public domain for all species. The provided data for Kochia is for the sulfonylurea herbicide chlorsulfuron and is indicative of the potency of this class of herbicides.

Field Efficacy and Crop Yield

Field trials have demonstrated the effectiveness of **Triflusulfuron**-methyl in controlling key weeds in sugar beet cultivation, leading to significant improvements in crop yield.

Weed Species	Application Rate (g a.i./ha)	Weed Control (%)	Sugar Beet Root Yield (t/ha)	Reference
Mixed Broadleaf Weeds	15 (in mixture with Phenmedipham)	78	36.94	[3]
Weedy Check	0	0	10.53	[3]
Weed Free	N/A	100	45.13	[3]
Chenopodium album, <i>Fallopia convolvulus</i> , <i>Geranium pusillum</i>	Various mixtures including Triflusulfuron-methyl	95-99	Significantly higher than untreated	[12][13]

Degradation Half-life

The persistence of **Triflusulfuron**-methyl in the environment is influenced by soil type, pH, temperature, and microbial activity.

Matrix	Condition	Half-life (days)	Reference
Aqueous Buffer	pH 5	< 1	[14]
Aqueous Buffer	pH 7	~110	[14]
Aqueous Buffer	pH 9	~1100	[14]
Soil	Aerobic, laboratory	32	[14]
Soil	Field	2-4 (DT50)	[1]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of **Triflusulfuron**-methyl on ALS activity extracted from plant tissue.

1. Enzyme Extraction:

- Harvest 10 g of young leaf tissue and freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Resuspend the powder in 50 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% glycerol, 1 mM EDTA, and 10 mM dithiothreitol).
- Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract.

2. ALS Assay:

- Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 200 mM sodium pyruvate, 1 mM thiamine pyrophosphate, and 10 µM FAD.
- Add varying concentrations of **Triflusulfuron**-methyl (dissolved in a suitable solvent like DMSO) to the reaction mixture.
- Initiate the reaction by adding the enzyme extract.
- Incubate the reaction at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of 6N H₂SO₄.
- Heat the mixture at 60°C for 15 minutes to convert the product, acetolactate, to acetoin.

3. Quantification:

- Add 100 µL of a freshly prepared solution of 0.5% creatine and 5% α-naphthol in 2.5 N NaOH.
- Incubate at 60°C for 15 minutes to allow for color development.
- Measure the absorbance at 530 nm.
- Calculate the IC₅₀ value, which is the concentration of **Triflusulfuron**-methyl that inhibits 50% of the ALS activity.

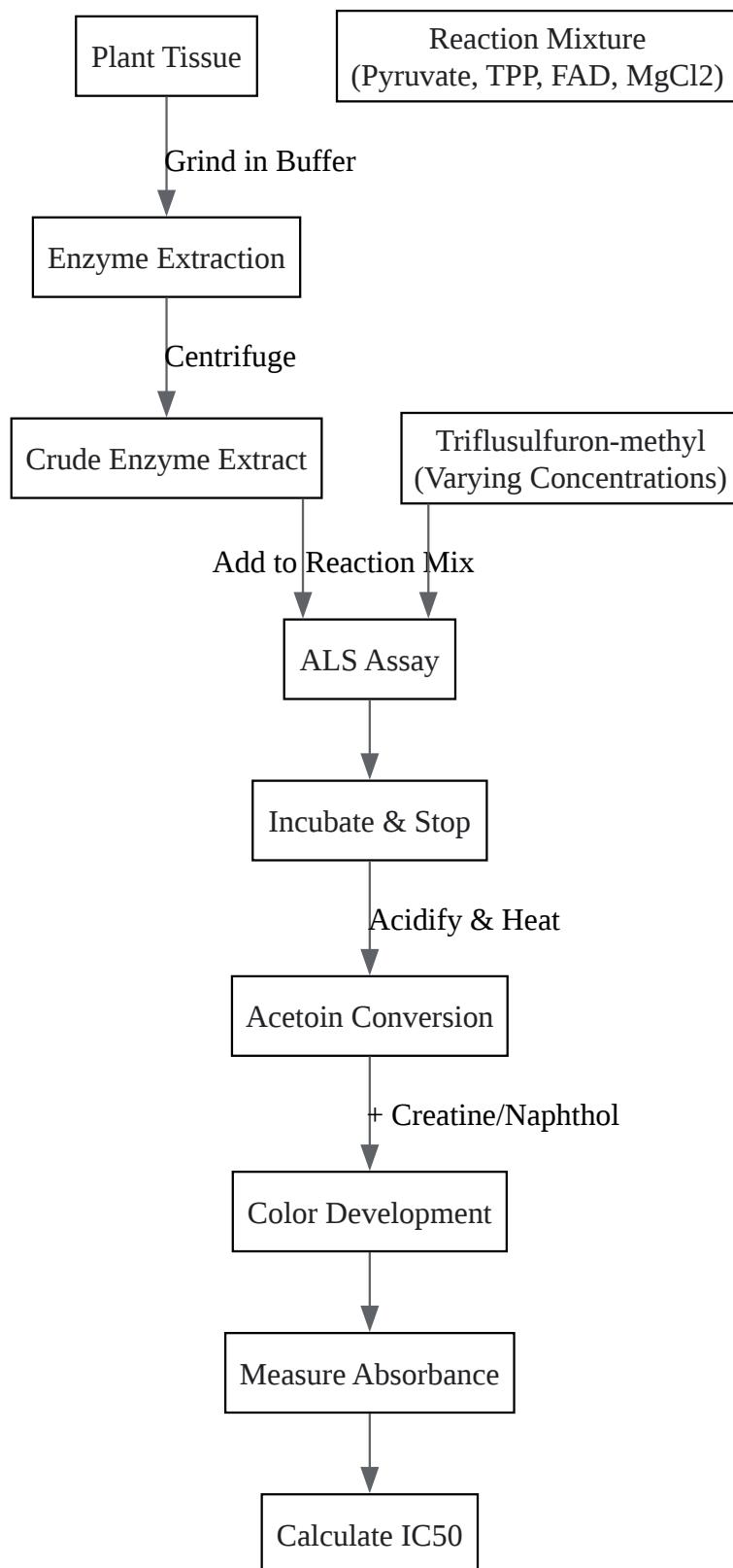
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Figure 4: Experimental workflow for in vitro ALS inhibition assay.

Analysis of Triflusulfuron-methyl and its Metabolites in Plants

This protocol describes a general procedure for the extraction and analysis of **Triflusulfuron-methyl** and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).[\[15\]](#)[\[16\]](#)

1. Extraction:

- Homogenize 20 g of plant tissue (e.g., sugar beet leaves) with 100 mL of acetonitrile/water (80:20, v/v).
- Filter the homogenate and concentrate the filtrate under reduced pressure.
- Resuspend the residue in a suitable solvent for cleanup.

2. Cleanup (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the resuspended extract onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute **Triflusulfuron-methyl** and its metabolites with methanol or acetonitrile.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a specified wavelength (e.g., 240 nm) or Mass Spectrometry (LC-MS) for metabolite identification.

- Quantification: Use external or internal standards for the quantification of **Triflusulfuron-methyl** and its known metabolites.

Herbicide Efficacy and Crop Safety Field Trial Protocol

This protocol outlines a standard design for conducting field trials to evaluate the efficacy and crop safety of **Triflusulfuron-methyl**.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

1. Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[\[19\]](#)[\[20\]](#)
- Plot Size: Plots should be of a size that allows for representative weed populations and can be managed with standard application and harvesting equipment (e.g., 3m x 10m).
- Treatments: Include a range of **Triflusulfuron-methyl** application rates, tank-mix combinations with other herbicides, a weedy check (untreated), and a weed-free check (hand-weeded).

2. Application:

- Apply herbicides at the appropriate weed and crop growth stage as specified in the trial objectives (e.g., post-emergence when weeds are at the 2-4 leaf stage).
- Use a calibrated sprayer to ensure accurate and uniform application.

3. Data Collection:

- Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment) as a percentage of the untreated check.
- Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals.
- Yield: At the end of the season, harvest the sugar beets from the center of each plot and determine the root yield (t/ha) and sugar content.

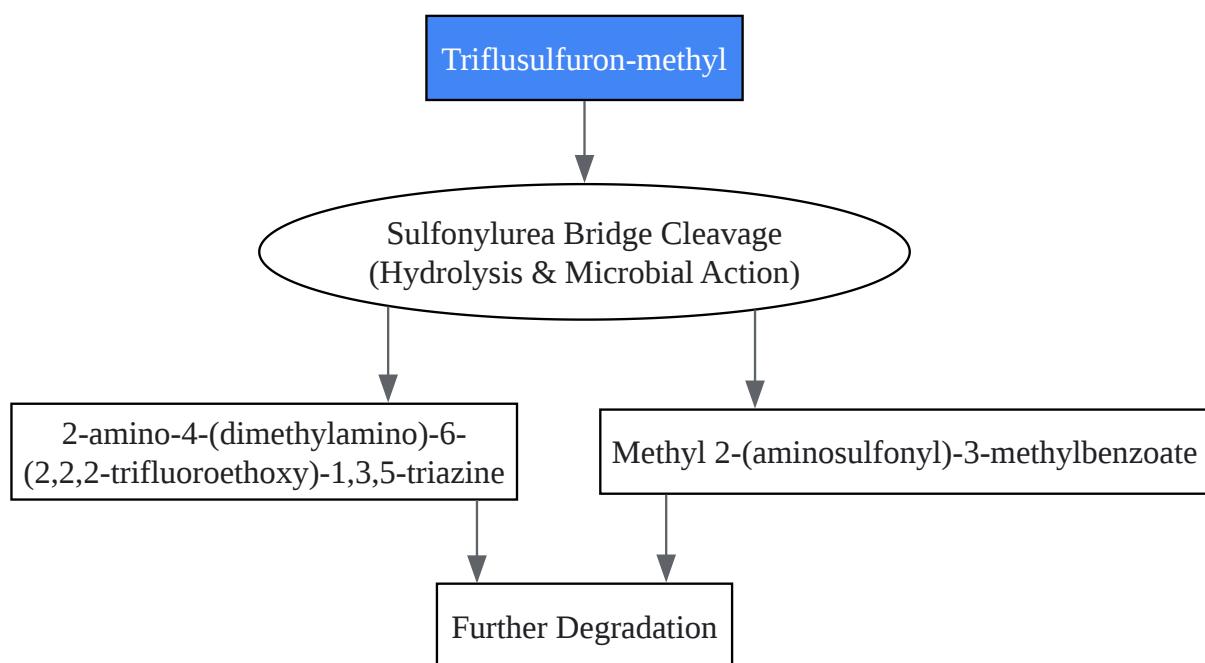
4. Data Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Metabolism and Degradation

The selectivity of **Triflusulfuron-methyl** in sugar beets is primarily due to its rapid metabolism within the plant.^[2] Sugar beets can metabolize the herbicide to non-phytotoxic compounds much faster than susceptible weed species.^[2] The half-life of **Triflusulfuron-methyl** in sugar beets is less than one hour, whereas in sensitive weeds, it can be greater than 35 hours.^[2]

In the soil, **Triflusulfuron-methyl** degrades through both chemical hydrolysis and microbial action.^{[1][17]} The primary degradation pathway involves the cleavage of the sulfonylurea bridge, which is pH-dependent.^{[1][17]} This cleavage results in the formation of two main metabolites: a triazine amine and a benzene sulfonamide derivative.^[21]



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Figure 5: Degradation pathway of **Triflusulfuron-methyl** in soil and water.

Conclusion

Triflusulfuron-methyl stands as a significant advancement in weed management for sugar beet cultivation. Its development showcases the targeted approach of modern herbicide discovery, focusing on high efficacy, crop selectivity, and favorable environmental profiles. The mode of action, through the potent inhibition of the essential plant enzyme acetolactate synthase, provides a clear biochemical basis for its herbicidal activity. Understanding the detailed aspects of its synthesis, mechanism, and metabolic fate, as outlined in this guide, is crucial for its effective and sustainable use in agriculture and for inspiring the development of future weed management solutions.

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